molecular formula C32H33FN6O2 B11440302 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11440302
M. Wt: 552.6 g/mol
InChI Key: PUJDWYIJDWODOE-UHFFFAOYSA-N
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Description

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(diphenylmethyl)piperazine with a suitable alkylating agent to introduce the fluorophenyl group . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding alcohols.

Scientific Research Applications

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group and a purine core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C32H33FN6O2

Molecular Weight

552.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C32H33FN6O2/c1-35-30-29(31(40)36(2)32(35)41)39(21-25-15-9-10-16-26(25)33)27(34-30)22-37-17-19-38(20-18-37)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,28H,17-22H2,1-2H3

InChI Key

PUJDWYIJDWODOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6F

Origin of Product

United States

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